Glycoside H2
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Overview
Description
Glycoside H2 is a type of glycoside, a compound where a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. Glycosides are widespread in nature and play various roles in biological processes. This compound, in particular, is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycosides, including Glycoside H2, typically involves the reaction of a sugar with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of glycosides often involves enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases and glycosidases are commonly used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Glycoside H2 undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to release the sugar and aglycone.
Oxidation and Reduction: Modifying the sugar or aglycone moiety.
Substitution: Replacing functional groups on the sugar or aglycone
Common Reagents and Conditions
Common reagents used in these reactions include acids (for hydrolysis), oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, hydrolysis of this compound yields the free sugar and aglycone, while oxidation may produce sugar acids .
Scientific Research Applications
Glycoside H2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a substrate for enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of biofuels, food additives, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Glycoside H2 involves the hydrolysis of the glycosidic bond by glycosidases, leading to the release of the sugar and aglycone. This process is facilitated by the enzyme’s active site, which provides the necessary catalytic residues and environment for the reaction .
Comparison with Similar Compounds
Glycoside H2 can be compared with other glycosides such as:
- **Glucos
Properties
CAS No. |
73529-43-8 |
---|---|
Molecular Formula |
C56H92O25 |
Molecular Weight |
1165.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[1-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C56H92O25/c1-22(73-53-50(48(70-10)39(61)23(2)74-53)81-52-45(67)43(65)41(63)35(79-52)21-71-51-44(66)42(64)40(62)34(20-57)78-51)37-32(59)18-31-29-12-11-27-17-28(13-15-55(27,6)30(29)14-16-56(31,37)7)77-36-19-33(68-8)46(25(4)72-36)80-54-49(76-26(5)58)47(69-9)38(60)24(3)75-54/h11,22-25,28-54,57,59-67H,12-21H2,1-10H3/t22?,23-,24-,25-,28+,29-,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50?,51-,52-,53-,54+,55+,56+/m1/s1 |
InChI Key |
JNINMHDUXJEVTJ-VUSVZNDNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]([C@@H]6C(C)O[C@H]7C([C@H]([C@H]([C@H](O7)C)O)OC)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)C)OC(=O)C)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)OC(=O)C)OC)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)OC)O |
Origin of Product |
United States |
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